Dexniguldipine hydrochloride
Overview
Description
Dexniguldipine hydrochloride is a small molecule that is classified as experimental . It is also known by the synonyms (+)-niguldipine and ®-niguldipine .
Molecular Structure Analysis
The molecular formula of Dexniguldipine hydrochloride is C36H39N3O6 . The average weight is 609.723 and the monoisotopic weight is 609.283885988 .
Scientific Research Applications
Inhibition in Cancer Cell Proliferation
Dexniguldipine hydrochloride, as a protein-kinase-C-specific inhibitor, has been shown to significantly affect cell cycle, differentiation, and nuclear protein phosphorylation in Friend erythroleukemia cells. This compound reduces the proliferation rate of these cells while maintaining cellular viability, demonstrating potential antineoplastic properties. It inhibits DNA synthesis, causes an accumulation of cells in the S phase of the cell cycle, and decreases the phosphorylation of nuclear proteins. Additionally, it inhibits hexamethylene-bisacetamide-induced differentiation, suggesting roles for protein kinase C in regulating cell proliferation and differentiation. Importantly, dexniguldipine hydrochloride has been observed to decrease levels of P-glycoprotein, a protein associated with multidrug resistance, hinting at its potential to enhance the efficacy of other chemotherapeutic drugs (Patterson et al., 2005).
Effectiveness in Lung Cancer Cell Lines
Dexniguldipine hydrochloride has demonstrated antiproliferative effects in various lung cancer cell lines by inhibiting protein kinase C (PKC) activation. This inhibition disrupts mitogenic signal transduction pathways that are dependent on PKC activation, showing potential therapeutic activity in treating lung cancer (Schuller et al., 2005).
Potential in Canine Osteosarcoma Treatment
In a study involving dogs with naturally occurring appendicular osteosarcoma, dexniguldipine hydrochloride showed significant activity in inhibiting osteosarcoma micrometastases. Dogs treated with dexniguldipine following amputation exhibited longer median remission duration and survival time compared to untreated dogs. This suggests the drug's therapeutic potential and warrants further investigation in the management of osteosarcoma (Hahn et al., 2005).
Reversal of Multidrug Resistance
Dexniguldipine hydrochloride has been evaluated as a clinical modulator of p170-glycoprotein-mediated multidrug resistance (MDR). The compound effectively increased the accumulation of chemotherapeutic agents in resistant murine leukemia cells to levels observed in drug-sensitive cells. This activity suggests dexniguldipine hydrochloride as a potent in vitro modulator that could improve the accumulation and cytostatic action of anthracycline-like cytostatics in leukemia cells of the MDR phenotype (Reymann et al., 2004).
Future Directions
properties
IUPAC Name |
5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H/t33-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOSUIMBPQVOEU-MGDILKBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873072 | |
Record name | Dexniguldipine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dexniguldipine hydrochloride | |
CAS RN |
113145-70-3 | |
Record name | Dexniguldipine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113145703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexniguldipine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXNIGULDIPINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0642TZ1JZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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